molecular formula C20H15N7O B2528461 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1207029-52-4

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2528461
CAS RN: 1207029-52-4
M. Wt: 369.388
InChI Key: NYSRVCACQHOCGE-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a benzimidazole ring, and a phenyl ring .

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of heterocyclic compounds, which have garnered interest for their diverse biological activities and potential applications in medicinal chemistry. Heterocyclic compounds incorporating triazolo[4,3-b]pyridazin and benzo[d]imidazol motifs are synthesized through various methods, aiming at the development of novel agents with potential insecticidal, antimicrobial, and anticancer properties. For example, new heterocycles, such as pyrazole, pyridine, and benzo[d]imidazole derivatives, have been synthesized and characterized, demonstrating insecticidal activity against Spodoptera littoralis, a significant pest affecting cotton crops (Fadda et al., 2017). Similarly, other studies have focused on the synthesis of compounds with antihistaminic activity and the ability to inhibit eosinophil infiltration, which are key features in allergic reactions and asthma (Gyoten et al., 2003).

Biological Activities

The structural complexity of these compounds allows for a wide range of biological activities. Some derivatives have shown promising antiviral activity against hepatitis A virus (HAV), highlighting the potential of these molecules in developing new antiviral agents (Shamroukh & Ali, 2008). Another area of interest is the development of sulfonamide thiazole derivatives, which have been evaluated for their insecticidal effects against Spodoptera littoralis, with certain compounds exhibiting potent toxic effects (Soliman et al., 2020).

Antioxidant and Anticancer Properties

Research into the antioxidant and anticancer properties of related heterocyclic compounds has also been conducted. For instance, compounds based on the pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl moiety have been synthesized and evaluated for their antioxidant activities, with several showing significant radical scavenging activity. This suggests potential therapeutic applications in managing oxidative stress-related diseases (Ahmad et al., 2012). Additionally, N-acyl imidates reacting with various amines have yielded heterocyclic 1,3,5-triazines with demonstrated anticancer and antioxidant activities, highlighting the versatility of these compounds in drug development (Bekircan et al., 2005).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O/c28-20(11-26-12-21-17-6-1-2-7-18(17)26)23-15-5-3-4-14(10-15)16-8-9-19-24-22-13-27(19)25-16/h1-10,12-13H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRVCACQHOCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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